![molecular formula C9H7NOS B12442084 6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
6-Methylbenzo[d]thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base.
Biginelli reaction: This multi-component reaction involves the condensation of benzothiazole derivatives with urea and aldehydes.
Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
6-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
6-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new drugs, particularly as inhibitors of enzymes like monoamine oxidase.
Industry: It is used in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like monoamine oxidase by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
6-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3 |
InChI Key |
XSPBUMIUKNGTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


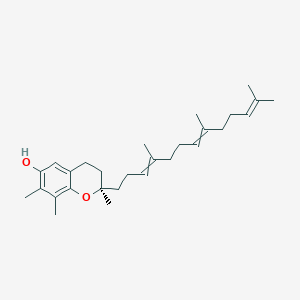
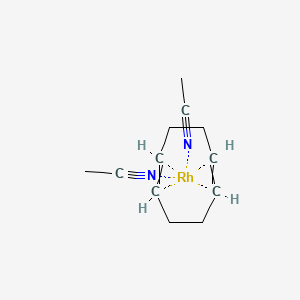

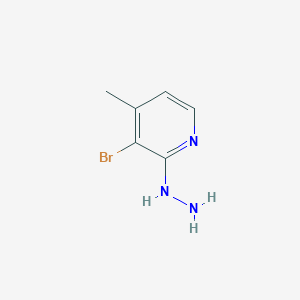
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

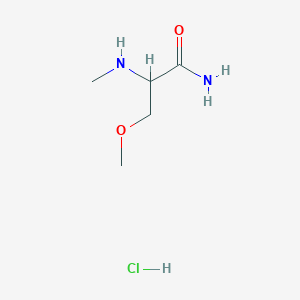
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
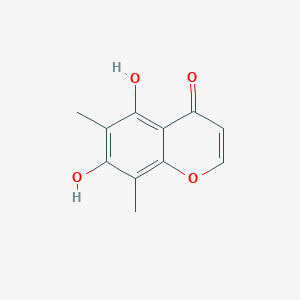
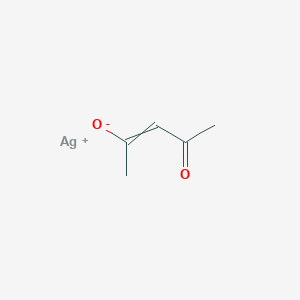
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


